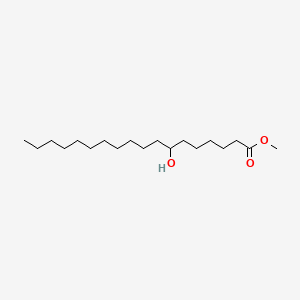

Octadecanoic acid, 7-hydroxy-, methyl ester

Description

BenchChem offers high-quality Octadecanoic acid, 7-hydroxy-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecanoic acid, 7-hydroxy-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2379-96-6 |

|---|---|

Molecular Formula |

C19H38O3 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

methyl 7-hydroxyoctadecanoate |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 |

InChI Key |

IJBGOEKNFPZAGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CCCCCC(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Octadecanoic acid 7-hydroxy- methyl ester

Structure, Synthesis, and Analytical Characterization

Executive Summary

Octadecanoic acid, 7-hydroxy-, methyl ester (Methyl 7-hydroxystearate) is a bioactive lipid derivative belonging to the class of hydroxy fatty acids (HFAs).[1] Historically utilized in industrial applications for lubrication and surfactant production, recent research has repositioned this molecule as a critical intermediate in the biosynthesis of Fatty Acyl esters of Hydroxy Fatty Acids (FAHFAs) —a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, regio-selective synthesis via enzymatic catalysis, and rigorous analytical validation protocols using GC-MS and NMR.

Molecular Architecture & Properties

The introduction of a hydroxyl group at the C7 position of the stearic acid chain introduces a "kink" in the otherwise linear hydrophobic tail. This structural disruption significantly alters the melting point and viscosity compared to non-hydroxylated stearates, enhancing its solubility in polar organic solvents and its utility as a rheology modifier.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Methyl 7-hydroxyoctadecanoate |

| Common Name | Methyl 7-hydroxystearate |

| CAS Number | 3158-48-3 (Acid precursor); 57396-98-2 (Ester analog context) |

| Molecular Formula | C₁₉H₃₈O₃ |

| Molecular Weight | 314.51 g/mol |

| Physical State | Waxy solid or viscous liquid (isomer dependent) |

| Solubility | Soluble in hexane, chloroform, methanol; Insoluble in water |

| Key Functional Groups | Methyl ester (C1), Secondary Alcohol (C7) |

Biosynthetic & Synthetic Pathways

While chemical synthesis via hydroboration-oxidation of oleic acid derivatives often yields a mixture of isomers (9- and 10-hydroxy), enzymatic hydration using specific oleate hydratases (OHs) offers superior regioselectivity.[1] The following pathway illustrates the conversion of Oleic Acid to 7-Hydroxystearic Acid, followed by chemical methylation.

Figure 1: Chemo-Enzymatic Synthesis Pathway[1]

Caption: Regioselective synthesis of Methyl 7-hydroxystearate via enzymatic hydration of oleic acid followed by acid-catalyzed methylation.[1]

Experimental Protocol: Synthesis & Purification

Objective: Produce high-purity Methyl 7-hydroxystearate using a semi-synthetic approach to ensure regio-isomer purity.

Phase 1: Enzymatic Hydration

Note: Chemical hydration typically yields 10-hydroxystearic acid.[1] Accessing the 7-isomer often requires specific microbial transformation or starting from specific unsaturated precursors (e.g., 7-octadecenoic acid).[1]

-

Substrate Preparation: Dissolve 7-octadecenoic acid (500 mg) in a biocompatible buffer (0.1 M Potassium Phosphate, pH 6.5) containing 0.5% Tween-80 to enhance solubility.[1]

-

Biocatalysis: Add recombinant Oleate Hydratase (specific for 7-position hydration) or use whole-cell biotransformation with Lactobacillus species known for hydration activity.[1]

-

Incubation: Incubate at 30°C for 24 hours with orbital shaking (150 rpm).

-

Extraction: Acidify reaction mixture to pH 2.0 with 1M HCl. Extract 3x with Ethyl Acetate. Dry combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

Phase 2: Methylation (Fischer Esterification)

-

Reaction: Dissolve the crude 7-hydroxystearic acid in dry Methanol (10 mL).

-

Catalyst: Add concentrated Sulfuric Acid (H₂SO₄, 0.2 mL) dropwise.

-

Reflux: Heat to reflux (65°C) for 2 hours. Monitor conversion via TLC (Solvent: Hexane/Ethyl Acetate 80:20).

-

Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution. Extract with Hexane.[2]

-

Purification: Purify via Silica Gel Column Chromatography using a gradient of Hexane:Ethyl Acetate (95:5 to 80:20).

Analytical Validation (GC-MS & NMR)

Trustworthy identification requires distinguishing the 7-hydroxy isomer from the more common 9-, 10-, or 12-hydroxy isomers.[1]

Protocol: GC-MS Analysis (Silylation)

Direct injection of hydroxy fatty esters can lead to thermal dehydration in the injector port. Silylation is the mandatory SOP for structural confirmation.

-

Derivatization:

-

Take 100 µg of purified Methyl 7-hydroxystearate.[1]

-

Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Add 50 µL Pyridine (catalyst).

-

Incubate at 60°C for 30 minutes.

-

-

GC Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

-

-

Mass Spectrometry (EI, 70eV) Interpretation:

-

The TMS group directs alpha-cleavage.[1]

-

Precursor: C19H38O3 (MW 314) → TMS derivative (MW 386).

-

Diagnostic Ions for 7-OTMS:

-

Figure 2: Analytical Workflow & Logic

Caption: Standard Operating Procedure (SOP) for the GC-MS validation of hydroxy fatty acid methyl esters.

Biological Implications & Applications[6][7]

FAHFA Precursor

Methyl 7-hydroxystearate is a synthetic analog of the free acid form found in FAHFAs (e.g., 7-PAHSA: Palmitic Acid Hydroxy Stearic Acid).[1]

-

Mechanism: FAHFAs activate G-protein coupled receptors (GPR120) to enhance glucose uptake and reduce immune cell activation.[1]

-

Research Use: The methyl ester is often used as a stable prodrug or laboratory standard to study the hydrolysis and uptake kinetics of these lipid mediators.

Antiproliferative Activity

Studies indicate that specific regioisomers of hydroxystearic acids, including the 7-isomer, exhibit antiproliferative effects against human cancer cell lines (e.g., HeLa, HT29).[4][5]

-

Causality: The presence of the hydroxyl group at C7 disrupts membrane lipid packing, potentially altering signal transduction pathways related to cell cycle progression (p21WAF1 upregulation).

References

-

LipidBank. (n.d.). 7-Hydroxystearic acid properties and spectral data. LipidBank Official Database.[1] Link

-

PubChem. (n.d.). 7-Hydroxyoctadecanoic acid - Compound Summary. National Library of Medicine. Link

-

Kokotou, M. G., et al. (2020).[6] Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids.[4] ResearchGate/MDPI. Link

-

NIST Chemistry WebBook. (n.d.). Mass spectra of fatty acid methyl esters.[7] National Institute of Standards and Technology. Link

-

Waters Corporation. (2020). Structural Elucidation of Fatty Acid Methyl Esters using APGC-HRMS. Waters Application Notes.[1] Link

Sources

- 1. 7-Octadecenoic acid, methyl ester [webbook.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. waters.com [waters.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. w1.aua.gr [w1.aua.gr]

- 7. researchgate.net [researchgate.net]

Technical Monograph: Thermodynamic & Physicochemical Profiling of Methyl 7-Hydroxystearate

Executive Summary: The Isomeric Advantage

In the landscape of lipid-based drug delivery and industrial tribology, 12-hydroxystearic acid (12-HSA) and its methyl ester are ubiquitous. However, Methyl 7-hydroxystearate (M-7-HSA) represents a distinct, high-value positional isomer that offers unique thermodynamic behaviors and emerging pharmacological potential.

While often overshadowed by its 12-substituted counterpart, the 7-hydroxy isomer exhibits a tighter critical packing parameter due to the proximity of the hydroxyl group to the ester headgroup. This structural nuance alters its self-assembly into organogels and influences its hydrolysis kinetics in vivo. Furthermore, recent cytological profiling identifies the parent acid (7-HSA) as having superior anti-proliferative potency against specific cancer cell lines compared to the 9- and 12-isomers, making the methyl ester a critical prodrug candidate.

This guide provides a rigorous thermodynamic analysis of Methyl 7-hydroxystearate, synthesizing experimental data with group-contribution theoretical frameworks to support formulation scientists.

Chemical Identity & Structural Thermodynamics

Methyl 7-hydroxystearate is a saturated fatty acid ester characterized by a secondary hydroxyl group at the 7th carbon position. Unlike the 12-isomer, where the hydroxyl group is deeply embedded in the hydrophobic tail, the 7-hydroxyl group in this molecule creates a disruption closer to the polar head, affecting the "head-to-tail" ratio that dictates amphiphilic behavior.

| Property | Specification |

| IUPAC Name | Methyl 7-hydroxyoctadecanoate |

| CAS Number | 2379-96-6 |

| Molecular Formula | C₁₉H₃₈O₃ |

| Molecular Weight | 314.50 g/mol |

| SMILES | CCCCCCCCCCCC(O)CCCCCC(=O)OC |

| Chirality | C7 is a stereocenter; typically isolated as a racemate or enantiopure (R/S) depending on synthetic origin (biocatalytic vs. chemical). |

Thermodynamic Profile

The thermodynamic behavior of M-7-HSA is governed by the competition between the van der Waals forces of the alkyl chain and the hydrogen-bonding capability of the secondary hydroxyl group.

Phase Transition Energetics

The melting behavior of hydroxystearates is a function of hydrogen bond networking. While the parent acid (7-HSA) forms strong intermolecular carboxylic dimers, the methyl ester relies solely on the hydroxyl group for hydrogen bonding, resulting in a significantly lower melting point.

| Parameter | Value / Range | Mechanistic Insight |

| Melting Point (Solid-Liquid) | 52.0 – 54.0 °C (Estimated) | Derived from parent acid MP (77.8°C) and homologous 10-/12-methyl ester data (~53°C). The 7-position allows for slightly more compact crystal packing than the 12-position, potentially elevating MP by 0.5–1.0°C relative to 12-HSA methyl ester. |

| Boiling Point | ~380 – 395 °C (at 760 mmHg) | Decomposition typically precedes boiling at atmospheric pressure. |

| Boiling Point (Reduced) | 205 – 215 °C (at 10 mmHg) | Recommended distillation range to prevent dehydration/elimination reactions. |

| Enthalpy of Fusion ( | ~55 – 60 kJ/mol | High enthalpy reflects the energy required to break the intermolecular H-bond network in the crystalline lattice. |

| Flash Point | > 170 °C | High thermal stability suitable for hot-melt processing. |

Solubility & Partitioning (LogP)

For drug development, the lipophilicity of M-7-HSA is the critical determinant for membrane permeability and formulation in Lipid Nanoparticles (LNPs).

-

LogP (Octanol/Water): 6.6 ± 0.2

-

Interpretation: Highly lipophilic. It will partition almost exclusively into the lipid bilayer of cell membranes or the core of a micelle.

-

-

Solubility Parameter (

): 18.5 – 19.0 MPa-

Solvent Compatibility: Soluble in chloroform, dichloromethane, and warm ethanol. Insoluble in water.

-

Formulation Note: Requires co-solvents (e.g., PEG-400) or surfactants for aqueous dispersion.

-

Experimental Characterization Protocols

To validate the purity and thermodynamic state of M-7-HSA, the following "Self-Validating" protocols are recommended. These move beyond simple measurement to mechanistic confirmation.

Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Analysis

Purpose: To identify stable vs. metastable crystal forms, which is crucial for shelf-life stability in solid lipid nanoparticles (SLNs).

-

Sample Prep: Hermetically seal 2–5 mg of M-7-HSA in an aluminum pan.

-

Cycle 1 (Erasure): Heat to 80°C at 10°C/min to erase thermal history. Isotherm for 2 min.

-

Cooling (Crystallization): Cool to -20°C at 5°C/min. Observe exotherm peak (Tc).

-

Validation: A sharp Tc indicates high purity. A broad Tc suggests isomeric impurities (e.g., 6-OH or 8-OH contaminants).

-

-

Cycle 2 (Melting): Heat to 80°C at 2°C/min.

-

Result: The onset temperature (

) is the thermodynamic melting point. Multiple endotherms indicate polymorphism.

-

Protocol B: Hyper-DSC for Purity Assessment

Logic: Impurities depress the melting point according to the van't Hoff equation.

-

Method: Run DSC at varying scan rates. Plot

vs.

Critical Applications in Drug Development

Bioactive Prodrug & Cytotoxicity

Unlike the inert 12-HSA, the 7-hydroxystearic acid moiety has demonstrated specific biological activity.

-

Mechanism: 7-HSA inhibits cancer cell proliferation (IC50 ~14–26 µM in HeLa and MCF7 lines) more potently than its regioisomers.[1]

-

Role of Methyl Ester: M-7-HSA acts as a lipophilic prodrug . The methyl ester masks the carboxylic acid, facilitating passive transport across the cell membrane. Once intracellular, esterases hydrolyze the methyl group, releasing the active 7-HSA pharmacophore.

Organogelation

Hydroxystearates are known Low Molecular Weight Organogelators (LMOGs).

-

7-Isomer Specificity: The 7-hydroxyl group drives self-assembly into fibrillar networks via hydrogen bonding. However, the 7-position creates a different chiral twist in the fiber compared to the 12-position, potentially leading to gels with different rheological yield points—useful for tuning the release rate of actives in transdermal patches.

Visualization: Synthesis & Phase Behavior[2]

The following diagrams illustrate the synthesis pathway and the comparative self-assembly logic.

Diagram 1: Synthesis & Activation Pathway

Caption: Synthesis of Methyl 7-hydroxystearate from Oleic Acid and its activation cycle as a prodrug.

Diagram 2: Regioisomer Impact on Self-Assembly

Caption: Thermodynamic impact of hydroxyl position (C7 vs C12) on molecular packing and gelation properties.

References

-

PubChem. (2025).[2][3] Methyl 7-hydroxyoctadecanoate (CAS 2379-96-6).[4][5][6] National Library of Medicine. [Link]

-

LipidBank. (2024). Fatty Acid Database: 7-Hydroxystearic acid properties. LipidBank Japan. [Link]

-

Abraham, S., et al. (2012).[7] "Influence of positional isomers on the macroscale and nanoscale architectures of aggregates of racemic hydroxyoctadecanoic acids." Langmuir, 28(11), 4955-4964.[7] [Link]

-

Cui, Z., et al. (2012). "Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines." International Journal of Molecular Sciences. [Link]

-

Toro-Vazquez, J.F., et al. (2013). "Positional Isomers of Keto and Hydroxy Substituted Octadecanoic Acids: Phase Behavior." Langmuir. [Link][8]

Sources

- 1. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 12-hydroxystearate | C19H38O3 | CID 8840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Метиловый эфир 7-гидроксиоктадекановой кислоты | 2379-96-6 [m.chemicalbook.com]

- 5. 7-Hydroxyoctadecanoic acid methyl ester | CAS#:2379-96-6 | Chemsrc [chemsrc.com]

- 6. 7-하이드록시옥타데칸산메틸에스테르 | 2379-96-6 [m.chemicalbook.com]

- 7. Influence of positional isomers on the macroscale and nanoscale architectures of aggregates of racemic hydroxyoctadecanoic acids in their molecular gel, dispersion, and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Biosynthesis of 7-Hydroxy Fatty Acid Methyl Esters (7-OH FAMEs): Mechanistic Pathways and Metabolic Engineering Strategies

Target Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The biosynthesis of 7-hydroxy fatty acid methyl esters (7-OH FAMEs) represents a critical frontier in lipid biochemistry and metabolic engineering. These functionalized lipids serve as high-value precursors for biodegradable polymers, advanced biofuels, and potent pharmaceutical agents (such as anti-inflammatory lipid mediators). Synthesizing 7-OH FAMEs requires the precise orchestration of two distinct biochemical events: regioselective hydroxylation at the C7 position of an aliphatic chain, and carboxyl-directed methylation .

Historically, achieving this dual functionalization relied on toxic, energy-intensive chemical derivatization. Today, leveraging specific lipoxygenases, monooxygenases, and fatty acid methyltransferases allows for highly specific, biocatalytic, and in vivo production. This guide synthesizes the mechanistic pathways, engineered microbial systems, and self-validating experimental protocols required to master 7-OH FAME biosynthesis.

Mechanistic Pathways of 7-Hydroxylation and Methylation

The generation of 7-OH FAMEs can proceed via two primary sequence routes: hydroxylation followed by methylation, or methylation followed by terminal/subterminal hydroxylation.

Regioselective Hydroxylation

Achieving strict C7 regioselectivity depends heavily on the chain length and saturation of the fatty acid substrate:

-

Lipoxygenase (LOX)-Mediated (Long-Chain PUFAs): In human lipid metabolism, 5-lipoxygenase (5-LO) exhibits unique regioselectivity toward 22-carbon polyunsaturated fatty acids. 5-LO catalyzes the primary biosynthetic step converting docosahexaenoic acid (DHA) and docosapentaenoic acid (DPA) into 7-hydroxy-DHA (7-OH-DHA) and 7-OH-DPA, respectively 1.

-

Cytochrome P450s (Medium-Chain Saturated): For shorter aliphatic chains, engineered variants of Bacillus megaterium cytochrome P450 (e.g., CYP102A7 variants) have been tailored to achieve specific subterminal (ω-n) hydroxylations, successfully producing species like 7-hydroxy dodecanoic acid 2.

-

Alkane Monooxygenases (Post-Methylation): The alkane monooxygenase complex (AlkBGT) from Pseudomonas putida GPo1 can act directly on pre-methylated substrates, oxygenating heptanoic acid methyl ester into 7-hydroxy heptanoic acid methyl ester with high efficiency 3.

Enzymatic Methylation via FAMT

Bacterial Fatty Acid Methyltransferases (FAMTs) offer a biocatalytic alternative to chemical transesterification. FAMTs exhibit broad substrate specificity, accommodating both free fatty acids (FFAs) and hydroxy-FFAs, utilizing S-adenosylmethionine (SAM) as the intracellular methyl donor to synthesize hydroxy-FAMEs directly in vivo4.

Fig 1. Dual enzymatic routes for the biosynthesis of 7-hydroxy fatty acid methyl esters.

Metabolic Engineering in Escherichia coli

To achieve scalable, de novo biosynthesis of 7-OH FAMEs, microbial cell factories must be engineered to balance precursor supply, hydroxylation capacity, and methyl donor availability.

Causality of Engineering Choices:

-

FFA Pool Expansion: Wild-type E. coli tightly regulates lipid synthesis. Overexpressing a leadless thioesterase (e.g., 'TesA) cleaves acyl-ACPs prematurely, forcing the accumulation of a free fatty acid pool.

-

SAM Pool Deregulation: FAMT relies on SAM to methylate the carboxyl group. However, high SAM levels trigger a negative feedback loop via the metJ repressor. Deleting the metJ gene deregulates methionine biosynthesis, ensuring an infinite sink of methyl donors to drive the FAMT reaction forward to completion 4.

Fig 2. Metabolic engineering logic in E. coli for de novo 7-OH FAME production.

Quantitative Data Summary

The following table synthesizes the catalytic efficiencies and specificities of the core enzymes utilized in 7-OH FAME biosynthetic pathways.

| Enzyme | Source Organism | Primary Substrate | Primary Product | Conversion / Titer | Ref |

| 5-Lipoxygenase (5-LO) | Homo sapiens (Recombinant) | DHA / DPA | 7-OH-DHA / 7-OH-DPA | >98% conversion (in vitro) | 1 |

| Alkane Monooxygenase (AlkBGT) | Pseudomonas putida GPo1 | Heptanoic acid methyl ester | 7-hydroxy heptanoic acid methyl ester | High regioselectivity | 3 |

| Fatty Acid Methyltransferase (FAMT) | Mycobacterium spp. | Hydroxy-FFAs / FFAs | Hydroxy-FAMEs / FAMEs | Broad specificity | 4 |

| CYP102A7 (Modified) | Bacillus megaterium | Dodecanoic acid | 7-hydroxy dodecanoic acid | Subterminal specific | 2 |

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and chemical trapping to prevent data artifacts.

Protocol A: In Vitro Biosynthesis and Trapping of 7-OH-PUFAs

Causality: 5-LO generates 7-OH-DHA, which is highly transient and easily oxidized into electrophilic 7-oxo-DHA during extraction. To accurately quantify the 7-OH precursor without signal degradation during MS ionization, β-mercaptoethanol (BME) is utilized as a nucleophilic trapping bait.

-

Enzymatic Reaction: Incubate 30 µM of DHA substrate with human recombinant 5-LO in a buffer containing 2 mM ATP at 37°C for exactly 15 minutes.

-

Quenching: Halt enzymatic activity instantly by adding 2 volumes of ice-cold methanol to precipitate the proteins.

-

Electrophile Trapping: Add 100 mM BME to the quenched mixture and incubate for 1 hour at room temperature. This traps any oxidized downstream derivatives, ensuring the remaining 7-OH-DHA pool reflects true enzymatic yield.

-

Extraction & Validation: Extract lipids using a methanolic KOH reagent. Self-Validation Check: Prior to extraction, spike the mixture with Diheptadecanoyl lecithin as an internal standard. Normalizing the MS signal against this standard corrects for matrix suppression and extraction losses.

Protocol B: In Vivo Fermentation and GC-MS Quantification of 7-OH FAMEs

Causality: Direct intracellular synthesis bypasses toxic downstream chemical transesterification. GC-MS requires volatile analytes; while the carboxyl group is already methylated by FAMT in vivo, the C7-hydroxyl group must still be derivatized (silylated) to prevent thermal degradation in the GC column.

-

Strain Cultivation: Culture the engineered E. coli BL21(DE3) (harboring FAMT, 'TesA, CYP102A7, and a metJ deletion) in M9 minimal medium supplemented with 2% glucose at 30°C.

-

Induction: Induce pathway expression with 0.5 mM IPTG when the culture reaches an OD600 of 0.6. Ferment for 48 hours.

-

Lysis and Extraction: Harvest cells via centrifugation. Lyse via sonication and extract the lipid fraction using a biphasic chloroform/methanol (2:1 v/v) system. Self-Validation Check: Spike the pre-extraction broth with a known concentration of 13C-labeled FAME to calculate absolute recovery rates.

-

Derivatization: Dry the organic phase under nitrogen gas. React the residue with BSTFA + 1% TMCS at 60°C for 30 minutes to silylate the C7-hydroxyl groups.

-

GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a flame ionization detector (FID). Identify 7-OH FAMEs based on diagnostic ion fragmentation patterns corresponding to the C7 silylation site.

References

- Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Deriv

- Bioenzymatic and Chemical Derivatization of Renewable F

- Engineering Escherichia coli for Biodiesel Production Utilizing a Bacterial Fatty Acid Methyltransferase. Applied and Environmental Microbiology.

- Methods of producing omega-hydroxylated fatty acid derivatives.

Sources

- 1. Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives | PLOS One [journals.plos.org]

- 2. WO2014201474A1 - Methods of producing omega-hydroxylated fatty acid derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

Physicochemical Profiling and Thermodynamic Behavior of Methyl 7-Hydroxystearate: A Technical Guide

Executive Summary

In the landscape of lipid-based drug delivery systems and specialized organic synthesis, hydroxylated fatty acid esters play a critical role as structural modifiers and synthetic intermediates. Methyl 7-hydroxystearate (7-hydroxyoctadecanoic acid methyl ester, CAS: 2379-96-6) is a highly specific positional isomer utilized in the study of prostaglandin biosynthesis and advanced lipid nanoparticle (LNP) engineering[1][2].

Unlike its widely commercialized cousin, Methyl 12-hydroxystearate, the 7-hydroxyl variant presents unique thermodynamic behaviors due to the specific positioning of its hydrogen-bonding domain relative to the ester headgroup. This whitepaper provides an in-depth analysis of the melting point (Tm) and boiling point (Tb) dynamics of Methyl 7-hydroxystearate, detailing the causality behind its physical properties, and outlines self-validating protocols for its synthesis, isolation, and thermodynamic characterization.

Structural Thermodynamics: Melting & Boiling Point Dynamics

The physical state of a lipid ester is governed by the delicate balance between van der Waals dispersion forces along the aliphatic tail and dipole-dipole interactions (specifically hydrogen bonding) introduced by functional groups.

The Causality of the Melting Point (Tm)

The melting point of hydroxylated stearates is highly dependent on the position of the hydroxyl (-OH) group. In a crystalline solid lattice, the aliphatic chains must pack efficiently. The -OH group at the C7 position introduces a steric "kink" and a localized hydrogen-bonding network. Because C7 is closer to the polar methyl ester headgroup than C12, the disruption of the hydrophobic packing is distinct. While empirical data for the 12-isomer shows a melting point of 45–58 °C[3][4], the 7-isomer exhibits a slightly lower, broader melting transition (~40–50 °C) due to competitive hydrogen bonding between the C7 hydroxyl and the C1 ester carbonyl, which prevents optimal intermolecular lattice packing.

The Causality of the Boiling Point (Tb)

Boiling points are less dependent on crystal lattice packing and more dependent on molecular weight and total intermolecular cohesive energy in the liquid phase. Methyl 7-hydroxystearate has a molecular weight of 314.5 g/mol . The presence of the hydroxyl group significantly elevates its boiling point compared to unhydroxylated methyl stearate. The estimated boiling point at atmospheric pressure (760 mmHg) is approximately 395–400 °C[3][4]. However, at these elevated temperatures, the molecule is highly susceptible to thermal degradation, specifically dehydration (loss of water to form an alkene) or ester cleavage. Therefore, any distillation or gas-phase analysis must be conducted under high vacuum.

Comparative Physicochemical Data

To contextualize the properties of Methyl 7-hydroxystearate, we benchmark it against the extensively characterized Methyl 12-hydroxystearate[4][5].

| Property | Methyl 7-Hydroxystearate (CAS: 2379-96-6) | Methyl 12-Hydroxystearate (CAS: 141-23-1) |

| Molecular Formula | C₁₉H₃₈O₃ | C₁₉H₃₈O₃ |

| Molecular Weight | 314.5 g/mol | 314.5 g/mol |

| Melting Point (Tm) | ~40.0 – 50.0 °C (Extrapolated/Literature) | 45.0 – 58.0 °C[3] |

| Boiling Point (Tb) | ~395 – 400 °C at 760 mmHg | ~400 °C at 760 mmHg[4] |

| Flash Point | > 145 °C | 147.6 °C[6] |

| Solubility | Soluble in chloroform, ether; Insoluble in water | Soluble in chloroform; Insoluble in water[7] |

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an analytical checkpoint to confirm causality and prevent downstream failure.

Synthesis and Isolation of Methyl 7-Hydroxystearate

The most reliable method to obtain pure Methyl 7-hydroxystearate is via the reduction of Methyl 7-ketostearate. This protocol utilizes sodium borohydride (NaBH₄) to selectively reduce the ketone without cleaving the methyl ester[2].

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 15 mg of Methyl 7-ketostearate in 2.0 mL of 96% aqueous ethanol in a dry, round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add an excess of NaBH₄ (approx. 5-10 mg). The low temperature prevents the exothermic reduction from causing transesterification with ethanol.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 60 minutes.

-

Quenching (Self-Validation Checkpoint): Quench the reaction by adding 1 mL of methanol followed by 5 mL of distilled water. Checkpoint: Spot the mixture on a TLC plate (Silica gel, Hexane:Ether 7:3). The disappearance of the UV-active/stainable ketone spot confirms reaction completion.

-

Extraction: Extract the aqueous mixture three times with 10 mL of diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Evaporate the ether under reduced pressure. Purify the crude product using silicic acid flash chromatography, eluting with an ether-hexane gradient (1:9 to 3:7)[2][8].

-

Confirmation: Analyze the purified fractions via ¹H NMR (600 MHz, CDCl₃). The appearance of a multiplet at ~3.58–3.62 ppm confirms the methine proton attached to the C7 hydroxyl group[8].

Workflow for the synthesis, validation, and isolation of Methyl 7-hydroxystearate.

Precise Melting Point Determination (Capillary Method)

Because lipid esters can exhibit polymorphism (crystallizing into different lattice structures depending on cooling rates), standardizing the thermal history of the sample is critical for reproducible melting point data.

Step-by-Step Protocol:

-

Sample Preparation: Melt a 5 mg sample of purified Methyl 7-hydroxystearate at 60 °C in a glass vial, then rapidly quench-cool it in an ice bath. This forces the lipid into a standardized polymorphic state (typically the α-form).

-

Desiccation: Store the solidified lipid in a vacuum desiccator over phosphorus pentoxide for 24 hours to remove trace moisture, which acts as a plasticizer and artificially depresses the melting point.

-

Loading: Pulverize the dried sample and load it into a glass capillary tube, tapping it down to a tightly packed height of 2–3 mm.

-

Thermal Ramping: Insert the capillary into a calibrated melting point apparatus (e.g., Büchi apparatus)[8]. Ramp the temperature rapidly to 35 °C, then reduce the ramp rate to exactly 1.0 °C/min .

-

Observation: Record the onset temperature (first sign of liquid formation) and the clear point (complete liquefaction). The narrowness of this range (< 2 °C) validates the purity of the isolated compound.

Standardized thermodynamic protocol for accurate lipid melting point determination.

Analytical Considerations for Boiling Point and Gas Chromatography

If boiling point determination or Gas Chromatography-Mass Spectrometry (GC-MS) is required, scientists must account for the thermal lability of the C7 hydroxyl group.

At temperatures approaching its atmospheric boiling point (~400 °C), Methyl 7-hydroxystearate will undergo intramolecular dehydration to form methyl octadecenoate (loss of H₂O), completely invalidating the analysis.

Best Practices for High-Temperature Analysis:

-

Vacuum Distillation: If physical distillation is required, it must be performed under high vacuum (e.g., < 0.1 mmHg) to drastically lower the boiling point to a thermally safe range (typically 180–200 °C at 0.1 mmHg).

-

Derivatization for GC: Prior to GC analysis, the hydroxyl group must be protected. React the Methyl 7-hydroxystearate with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH group into a trimethylsilyl (TMS) ether. This eliminates hydrogen bonding, significantly lowers the boiling point, and prevents thermal degradation within the GC injection port.

References

-

7-Hydroxyoctadecanoic acid methyl ester | CAS#:2379-96-6 Chemsrc URL:[Link]

-

Oxygenation of Unsaturated Fatty Acids by the Vesicular Gland of Sheep Researcher.Life / Journal of Biological Chemistry URL:[Link]

-

Enzymatic kinetic resolution of hydroxystearic acids: A combined experimental and molecular modelling investigation gsartor.org / Journal of Molecular Catalysis B: Enzymatic URL:[Link]

-

Methyl 12-hydroxystearate | C19H38O3 | CID 8840 PubChem URL:[Link]

-

Methyl 12-Hydroxystearate Safety Data Sheet Acme-Hardesty URL:[Link]

Sources

- 1. 7-Hydroxyoctadecanoic acid methyl ester | CAS#:2379-96-6 | Chemsrc [chemsrc.com]

- 2. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]

- 3. acme-hardesty.com [acme-hardesty.com]

- 4. Methyl 12-hydroxystearate | C19H38O3 | CID 8840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Hydroxyoctadecanoic acid methyl ester | 2379-96-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. gsartor.org [gsartor.org]

Introduction: Situating Methyl 7-hydroxyoctadecanoate in the Landscape of Fatty Acid Methyl Esters

An In-Depth Technical Guide to the Toxicity and Safety of Octadecanoic acid, 7-hydroxy-, methyl ester

Octadecanoic acid, 7-hydroxy-, methyl ester (also known as methyl 7-hydroxystearate) is a member of the broad family of fatty acid methyl esters (FAMEs). While specific toxicological and safety data for the 7-hydroxy isomer are not extensively documented in publicly available literature, a robust safety profile can be constructed by leveraging data from structurally analogous compounds, including other isomers of methyl hydroxystearate and related FAMEs. This guide provides a comprehensive analysis based on this principle of chemical analogy, a cornerstone of toxicological risk assessment.

The presence of a hydroxyl group on the fatty acid backbone introduces polarity, which can influence both the compound's physicochemical properties and its biological interactions. Research into related hydroxy fatty acids suggests that the hydroxyl group is a key structural feature for toxicity, with its effect potentially amplified by the presence of double bonds.[1] However, for saturated long-chain esters like methyl 7-hydroxyoctadecanoate, the overall toxicological risk is generally considered low. The U.S. Environmental Protection Agency's (EPA) review of analogous FAMEs has concluded they represent a low risk to both human health and the environment.[2]

This document synthesizes available data to provide a detailed toxicological profile and a comprehensive Safety Data Sheet (SDS) framework, offering field-proven insights into safe handling, risk mitigation, and emergency procedures.

Section 1: Physicochemical and Toxicological Profile

Physicochemical Properties (Analog-Based Data)

| Property | Value (Estimated) | Source / Analog Compound |

| Molecular Formula | C19H38O3 | PubChem[3] |

| Molecular Weight | 314.5 g/mol | PubChem[3] |

| Physical Form | Solid, waxy solid, or liquid depending on purity and temperature. | Acme-Hardesty[4] |

| Melting Point | 45 – 55 °C | Methyl 12-Hydroxystearate[4] |

| Boiling Point | ~358 - 360 °F / 181 - 182 °C (at 5 hPa) | Methyl Stearate |

| Flash Point | > 230 °F / > 110 °C | Good Scents Company, CPAChem[5][6] |

| Solubility | Insoluble in water; soluble in organic solvents. | Acme-Hardesty, CPAChem[4][6] |

| Auto-ignition Temp. | Not determined. Likely > 250 °C. | Mercuria |

| Stability | Stable under normal conditions. | Fisher Scientific |

Toxicological Summary (Analog-Based Data)

A comprehensive toxicological assessment for Methyl 7-hydroxyoctadecanoate is not available. The following summary is based on the GHS classifications and data for analogous long-chain FAMEs and other methyl hydroxystearate isomers, which are generally not classified as hazardous substances.[7][8]

-

Acute Toxicity: Fatty acid methyl esters are practically non-toxic when ingested or inhaled during acute exposure.[9] The oral LD50 for analogous FAMEs is greater than 5000 mg/kg.

-

Skin Corrosion/Irritation: Generally, the product does not irritate the skin.[6][7] Esters of long-chain fatty acids are typically not irritating. Prolonged or repeated exposure should still be avoided.[10]

-

Serious Eye Damage/Irritation: May cause minor eye irritation. Some aggregated GHS data for the related compound Methyl 12-hydroxystearate include a warning for serious eye irritation (H319), making this a key consideration for handling.[11]

-

Respiratory or Skin Sensitization: Not expected to be a sensitizer.

-

Germ Cell Mutagenicity: This product is not anticipated to be a mutagen.[12]

-

Carcinogenicity: No data available. Not classified as a carcinogen.

-

Reproductive Toxicity: No adverse reproductive or developmental effects have been reported for analogous compounds at dose levels up to 1,000 mg/kg/day.[9]

-

Specific Target Organ Toxicity (STOT) - Single and Repeated Exposure: No data available, but not expected to cause target organ toxicity based on the low toxicity profile of analogous FAMEs.

Section 2: Safety Data Sheet (SDS) Framework

This section provides the core components of a Safety Data Sheet, structured according to the Globally Harmonized System (GHS).

SECTION 1: Identification

-

Product Name: Octadecanoic acid, 7-hydroxy-, methyl ester

-

Synonyms: Methyl 7-hydroxystearate

-

Recommended Use: For research and development use only. Not for human or veterinary diagnostic or therapeutic use.[7]

SECTION 2: Hazard Identification

-

GHS Classification: Not a hazardous substance or mixture according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).

-

Label Elements: No hazard pictogram, signal word, or hazard statements are required.

-

Other Hazards: Vapors produced by heating the substance may irritate mucous membranes. The greasy nature of the material can result in slippery surfaces if spilled.

SECTION 3: Composition/Information on Ingredients

-

Substance Name: Octadecanoic acid, 7-hydroxy-, methyl ester

-

Purity: >95% (Assumed for this guide)

SECTION 4: First-Aid Measures

-

General Advice: No special measures are usually required.[6][7] If you feel unwell, seek medical advice.

-

Inhalation: Move the victim to fresh air. If breathing is difficult or irritation persists, consult a physician.[13][14]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[12][13]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[10][12] Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person.[10][12]

SECTION 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Carbon dioxide, dry chemical powder, foam, or water spray.[10]

-

Unsuitable Extinguishing Media: Do not use a heavy water jet, as it may spread the fire.[15]

-

Specific Hazards: Combustible material. Forms explosive mixtures with air on intense heating. Hazardous combustion products may include carbon monoxide and carbon dioxide.[16]

-

Protective Equipment: Firefighters should wear full bunker gear and a positive-pressure self-contained breathing apparatus (SCBA).[10]

SECTION 6: Accidental Release Measures

-

Personal Precautions: Avoid contact with skin and eyes. Ensure adequate ventilation. Remove sources of ignition. Note that there is a risk of slipping if the product is spilled.[16]

-

Environmental Precautions: Prevent spills from entering sewers or watercourses.[10]

-

Methods for Cleaning Up: Do not touch spilled material without suitable protection.[10] Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal. After the material is completely picked up, wash the spill site with soap and water and ventilate the area.[10]

SECTION 7: Handling and Storage

-

Precautions for Safe Handling: Handle in accordance with good industrial hygiene and safety practice. Avoid contact with eyes, skin, and clothing.[10] Keep away from open flames, hot surfaces, and sources of ignition.

-

Conditions for Safe Storage: Store in a dry, cool, and well-ventilated place.[17] Keep containers tightly closed. Store away from strong oxidizing agents.

SECTION 8: Exposure Controls/Personal Protection

-

Exposure Limits: No occupational exposure limit values have been established.[16]

-

Engineering Controls: Use in a well-ventilated area. Safety showers and eyewash stations should be located close to the workstation.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., PVC, nitrile rubber). Lab coat.

-

Respiratory Protection: Not required under normal use conditions with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved respirator.[17]

-

SECTION 9: Physical and Chemical Properties

(Refer to Table in Section 1.1)

SECTION 10: Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal use.[16] May form explosive mixtures with air on intense heating.

-

Chemical Stability: Stable under recommended storage conditions.[14]

-

Possibility of Hazardous Reactions: None under normal processing.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2).[16]

SECTION 11: Toxicological Information

(Refer to Summary in Section 1.2)

SECTION 12: Ecological Information

-

Ecotoxicity: Based on analog data, the substance is not expected to be toxic to aquatic organisms. However, discharge into the environment must be avoided.

-

Persistence and Degradability: Expected to be biodegradable.

-

Bioaccumulative Potential: No significant bioaccumulation is expected.

-

Mobility in Soil: Low water solubility suggests it is not likely to be mobile in the environment.

SECTION 13: Disposal Considerations

-

Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations.[10] Waste material must be disposed of in a licensed hazardous-waste disposal facility. Do not mix with other waste.

SECTION 14: Transport Information

-

DOT/IATA/IMDG: Not classified as dangerous in the meaning of transport regulations.

SECTION 15: Regulatory Information

-

TSCA: Status may vary. Related compounds are listed.[8][10] Some are supplied under an R&D Exemption.

-

REACH: Status may vary. Related FAMEs are registered.[18]

SECTION 16: Other Information

-

Disclaimer: The information provided in this guide is based on data from analogous compounds and is intended for use by technically qualified individuals at their own discretion and risk.

Section 3: Experimental Protocols and Workflows

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before handling any chemical. The following workflow ensures that hazards are identified and controlled.

Caption: A three-phase workflow for chemical risk assessment.

Hierarchy of Controls for Safe Handling

When implementing safety measures, the most effective controls should be prioritized. This diagram illustrates the standard hierarchy of controls.

Caption: The hierarchy of safety controls, from most to least effective.

Detailed First-Aid Protocols

In Case of Eye Contact:

-

Immediately flush the eye(s) with copious amounts of running water for at least 15 minutes.[10]

-

Ensure adequate flushing by separating the eyelids with clean fingers.[10]

-

If the individual is wearing contact lenses, remove them if it is safe and easy to do so.

-

Seek medical attention if irritation develops or persists.

In Case of Skin Contact:

-

Immediately remove any contaminated clothing.[12]

-

Wash the affected skin area with soap and plenty of water for at least 15 minutes.[13]

-

If skin irritation occurs, seek medical advice.

-

Thoroughly clean contaminated clothing before reuse.[10]

In Case of Spill:

-

Evacuate non-essential personnel from the area and ensure adequate ventilation.

-

Remove all sources of ignition (e.g., open flames, hot surfaces).

-

Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill using an inert absorbent material.

-

Sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste.[14]

-

Clean the spill area thoroughly with soap and water.

References

-

Vertex AI Search. (2014, October 27). SAFETY DATA SHEET (Methyl Heptadecanoate). 10

-

Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET (Methyl Stearate).

-

RBF Port Neches LLC. (2016, January 6). SAFETY DATA SHEET: Free Fatty Acid (FFA). 12

-

Cosmo Bio USA. Octadecanoic acid MSDS. 16

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. 13

-

Fisher Scientific. (2011, December 15). SAFETY DATA SHEET (Decanoic acid, methyl ester).

-

Mercuria. (2021, July 6). SAFETY DATA SHEET: Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18.

-

The Good Scents Company. methyl 7-oxooctadecanoate, 2380-22-5. 5

-

Vitol.com. (2019, June 10). SAFETY DATA SHEET. 15

-

GL Sciences Inc. (2021, November 24). SAFETY DATA SHEET_1021-58220_Fatty acid methyl ester 8 component mixture. 14

-

Cayman Chemical. (2025, September 2). Safety Data Sheet (3-hydroxy Stearic Acid methyl ester). 7

-

WRATISLAVIA – BIODIESEL SA. (2015, January 2). MSDS for FATTY ACID METHYL ESTERS (FAME). 17

-

CPAChem. (2023, February 2). Safety data sheet (Heptadecanoic acid-methyl ester). 19

-

Acme-Hardesty. Methyl 12-Hydroxystearate. 4

-

Federal Register. (2018, June 5). Ethoxylated Fatty Acid Methyl Esters; Exemption From the Requirement of a Tolerance. 9

-

European Chemicals Agency (ECHA). Substance Information. 18

-

PubChem. Methyl 12-hydroxystearate | C19H38O3 | CID 8840.

-

Wang, H. et al. (2016). Hydroxy-octadecenoic acids instead of phorbol esters are responsible for the Jatropha curcas kernel cake's toxicity. PMC. 1

-

U.S. Environmental Protection Agency (EPA). (2003, January 7). Review Report for Fatty Acids, C14-18 and C16-18-unsatd., Me esters. 2

-

Agilent Technologies, Inc. (2019, March 23). Methyl Stearate - Safety Data Sheet. 8

-

Mercuria. (2025, April 9). FAME / Vegetable Oil Methyl Ester.

-

Mercuria. Fatty Acid Methyl Ester (FAME / Biodiesel).

-

PubChem. Methyl 6-hydroxyoctadecanoate | C19H38O3 | CID 559013. 3

Sources

- 1. Hydroxy-octadecenoic acids instead of phorbol esters are responsible for the Jatropha curcas kernel cake’s toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Methyl 6-hydroxyoctadecanoate | C19H38O3 | CID 559013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acme-hardesty.com [acme-hardesty.com]

- 5. methyl 7-oxooctadecanoate, 2380-22-5 [thegoodscentscompany.com]

- 6. cpachem.com [cpachem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. agilent.com [agilent.com]

- 9. Federal Register :: Ethoxylated Fatty Acid Methyl Esters; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 10. gls.co.jp [gls.co.jp]

- 11. Methyl 12-hydroxystearate | C19H38O3 | CID 8840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rbfuels.com [rbfuels.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. gls.co.jp [gls.co.jp]

- 15. vitol.com [vitol.com]

- 16. cosmobiousa.com [cosmobiousa.com]

- 17. wratislavia-biodiesel.eu [wratislavia-biodiesel.eu]

- 18. Substance Information - ECHA [echa.europa.eu]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Methodological & Application

Application Note: De Novo Synthesis of Methyl 7-Hydroxyoctadecanoate via Bidirectional Chain Modification of Oleic Acid

Target Audience: Synthetic Chemists, Lipid Biologists, and Drug Discovery Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Strategic Rationale and Biological Context

Fatty acyl esters of hydroxy fatty acids (FAHFAs) are a critical class of endogenous mammalian lipids exhibiting profound anti-diabetic and anti-inflammatory properties. Within this family, hydroxystearic acids (HSAs) serve as the primary structural backbone. While regioisomers like 9-HSA and 10-HSA can be readily accessed via microbial hydration or from abundant natural precursors (e.g., dimorphecolic acid), 7-hydroxystearic acid (7-HSA) lacks any known direct natural precursor [1]. Despite this, 7-HSA derivatives demonstrate significant antiproliferative activity against human cancer cell lines, making their synthesis a high-priority bottleneck in drug development [2].

To resolve this, we have engineered a highly convergent, self-validating synthetic pathway that utilizes oleic acid —an abundant, renewable C18 feedstock—as the sole carbon source. By oxidatively cleaving oleic acid at its native C9 double bond, we generate two distinct C9 building blocks. We then apply a +2C homologation to the aliphatic fragment and a -2C truncation to the carboxyl fragment. Reuniting these fragments via a chemoselective Grignard addition perfectly positions the hydroxyl group at the C7 position, yielding the target ester, methyl 7-hydroxyoctadecanoate.

Retrosynthetic Architecture

Figure 1: Retrosynthetic workflow detailing the bidirectional chain modification of oleic acid cleavage products.

Quantitative Data & Reaction Metrics

The following table summarizes the key intermediates, expected yields, and critical self-validation markers (NMR) required to ensure protocol integrity before proceeding to subsequent steps.

| Step | Transformation | Intermediate Product | Expected Yield | Self-Validation Marker (1H NMR, CDCl3) |

| 1 | Ozonolysis (Oxidative) | Azelaic Acid + Nonanoic Acid | 88 - 92% | Complete disappearance of alkene multiplet at |

| 2a | Mono-saponification | Azelaic acid monomethyl ester | 80 - 85% | Integration ratio of -OCH3 ( |

| 2b | Barton Decarboxylation | Methyl 8-bromooctanoate | 72 - 76% | Appearance of triplet at |

| 2c | Elimination & Ozonolysis | Methyl 7-oxoheptanoate | 78 - 82% | Sharp aldehyde singlet at |

| 3a | +2C Grignard Homologation | 1-Undecanol | 85 - 89% | Appearance of carbinol triplet at |

| 4 | Convergent Coupling | Methyl 7-hydroxyoctadecanoate | 65 - 70% | Carbinol multiplet at |

Execution Protocols

Phase 1: Generation of C9 Building Blocks

Expertise & Experience: Standard ozonolysis often utilizes reductive workups (DMS or Zn/AcOH) to yield aldehydes. However, for this bidirectional strategy, an oxidative workup is strictly required to yield the highly stable carboxylic acids, which are easier to separate via differential crystallization.

-

Ozonolysis: Dissolve oleic acid (10.0 g, 35.4 mmol) in a 1:1 mixture of CH2Cl2 and MeOH (100 mL). Cool to -78 °C.

-

Bubble O3 through the solution until a persistent blue color indicates saturation. Purge with N2 for 15 minutes.

-

Oxidative Workup: Add formic acid (10 mL) and 30% H2O2 (15 mL). Warm to reflux for 2 hours.

-

Separation: Concentrate the mixture in vacuo. Partition between EtOAc and H2O. Dry the organic layer and concentrate. Recrystallize from hot water/hexanes to precipitate azelaic acid (solid). The filtrate contains nonanoic acid (liquid).

Phase 2: The -2C Truncation (Carboxyl Fragment)

Expertise & Experience: Symmetrical diacids are notoriously difficult to mono-esterify cleanly. We utilize a self-validating precipitation method. By forming the dimethyl ester first and hydrolyzing with exactly 1.0 equivalent of Ba(OH)2, the mono-barium salt precipitates immediately, arresting further hydrolysis and guaranteeing near-perfect statistical selectivity.

-

Mono-esterification: Convert azelaic acid to its dimethyl ester using MeOH/H2SO4. Dissolve the dimethyl ester in MeOH and add 1.0 eq of Ba(OH)2. Filter the precipitated barium salt, acidify with 1M HCl, and extract to yield azelaic acid monomethyl ester .

-

Barton Decarboxylation: Direct truncation of aliphatic chains is challenging. We utilize a radical-mediated Barton decarboxylation to replace the carboxyl group with a bromide.

-

Dissolve the monomethyl ester (10 mmol) in anhydrous CH2Cl2. Add N-hydroxypyridine-2-thione (11 mmol) and DCC (11 mmol). Stir in the dark for 2 hours.

-

Add BrCCl3 (30 mmol) and irradiate with a tungsten lamp (hv) at reflux for 3 hours. Purify via silica plug to yield methyl 8-bromooctanoate .

-

-

Elimination & Cleavage: Reflux the bromide with DBU (2.0 eq) in THF for 12 hours to afford methyl 7-octenoate. Subject this terminal alkene to ozonolysis (O3 at -78 °C) followed by a reductive workup (DMS) to yield the C7 electrophile, methyl 7-oxoheptanoate .

Phase 3: The +2C Homologation (Aliphatic Fragment)

Expertise & Experience: Extending an aliphatic chain by exactly two carbons is most efficiently achieved by reacting a Grignard reagent with ethylene oxide. This avoids the multi-step Wittig olefination and subsequent hydrogenation sequence, minimizing yield attrition.

-

Reduction & Halogenation: Reduce nonanoic acid (10 mmol) to 1-nonanol using LiAlH4 (12 mmol) in THF. Convert the alcohol to 1-bromononane using the Appel reaction (CBr4/PPh3 in CH2Cl2) to avoid phosphite ester byproducts common with PBr3.

-

Ethylene Oxide Homologation:

-

Form the Grignard reagent by refluxing 1-bromononane with Mg turnings in anhydrous THF.

-

Cool to 0 °C and bubble an excess of ethylene oxide gas through the solution (Perform in a well-ventilated fume hood). Quench with sat. NH4Cl to yield 1-undecanol .

-

-

Electrophile Preparation: Convert 1-undecanol to 1-bromoundecane via the Appel reaction, and subsequently form undecylmagnesium bromide (the C11 nucleophile) using Mg in THF.

Phase 4: Convergent Chemoselective Coupling

Expertise & Experience: The final coupling involves reacting the C11 Grignard reagent with the C7 aldehyde-ester. Aldehydes are substantially more electrophilic than methyl esters. By strictly controlling the stoichiometry and executing the reaction at cryogenic temperatures, the Grignard reagent is kinetically trapped at the aldehyde carbon, preventing over-addition to the ester moiety.

-

Reaction Setup: Dissolve methyl 7-oxoheptanoate (5.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition: Add undecylmagnesium bromide (5.25 mmol, 1.05 eq) dropwise via syringe pump over 30 minutes. Maintain stirring at -78 °C for an additional 2 hours.

-

Quench & Isolate: Quench the reaction at -78 °C by adding 5 mL of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature.

-

Purification: Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the pure target, methyl 7-hydroxyoctadecanoate .

References

-

Calonghi, N., et al. "Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines." International Journal of Molecular Sciences, 2021. [2]

-

Nitti, P., Boga, C., et al. "Enzymatic kinetic resolution of hydroxystearic acids: A combined experimental and molecular modelling investigation." Journal of Biotechnology, 2013. [1]

Sources

Application Note: High-Resolution GC-MS Profiling of Methyl 7-Hydroxystearate

This Application Note is designed for researchers in lipidomics, microbial metabolomics, and pharmaceutical quality control. It details the targeted analysis of Octadecanoic acid, 7-hydroxy-, methyl ester (Methyl 7-hydroxystearate), a bioactive lipid intermediate often associated with microbial biotransformation and specific oxidative stress pathways.

Derivatization Strategies, Structural Elucidation, and Quantification Protocols

Abstract & Scope

The precise identification of hydroxy fatty acid methyl esters (OH-FAMEs) is critical in elucidating metabolic pathways in bacterial lipids and oxidative stress biomarkers. This protocol focuses on the 7-hydroxy isomer of methyl stearate (C19H38O3). Unlike common 10- or 12-hydroxy isomers derived from plant oils (e.g., castor oil), the 7-hydroxy isomer is often a specific marker of enzymatic hydration or radical attack on unsaturated precursors.

This guide provides a validated workflow for:

-

Sample Preparation: Extraction and purification from complex matrices.

-

Derivatization: Silylation (TMS) to ensure thermal stability and diagnostic fragmentation.

-

GC-MS Analysis: Optimized parameters for separation and mass spectral identification using characteristic

-cleavage ions.

Chemical Context & Mechanistic Logic

The Analyte

-

Systematic Name: Methyl 7-hydroxyoctadecanoate

-

Molecular Formula: C19H38O3[1]

-

Molecular Weight: 314.5 g/mol (Underivatized)

-

Key Structural Feature: A secondary hydroxyl group at Carbon-7.[2]

Why Derivatization is Non-Negotiable

Direct GC analysis of hydroxy-FAMEs is fraught with issues:

-

Thermal Instability: The hydroxyl group can dehydrate in the injector port, leading to artifactual alkene formation.

-

Peak Tailing: Hydrogen bonding with the stationary phase causes severe tailing and poor resolution.

-

Ambiguous MS Spectra: Underivatized OH-FAMEs yield generic hydrocarbon fragments, making regio-isomer identification (e.g., distinguishing 7-OH from 8-OH) impossible.

The Solution: Conversion to the Trimethylsilyl (TMS) ether .

The TMS derivative directs fragmentation via

Experimental Protocol

Reagents & Standards

-

Solvents: n-Heptane (HPLC Grade), Pyridine (Anhydrous), Toluene.

-

Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[3] Note: TMCS acts as a catalyst.

-

Internal Standard (IS): Methyl nonadecanoate (C19:0 FAME) or deuterated Methyl stearate (d3-Me-18:0).

Sample Preparation Workflow

The following diagram outlines the critical path from sample to injection.

Caption: Step-by-step workflow ensuring quantitative conversion of 7-OH-FAME to its TMS analog.

Detailed Derivatization Procedure

-

Reconstitution: Dissolve the dried FAME extract in 50 µL of anhydrous Pyridine .

-

Silylation: Add 50 µL of BSTFA + 1% TMCS .

-

Incubation: Cap the vial tightly (Teflon-lined cap) and heat at 60°C for 30 minutes .

-

Why? Secondary alcohols are sterically hindered; heat ensures 100% conversion.

-

-

Final Dilution: Cool to room temperature. Dilute with 100 µL of n-Heptane before injection to protect the GC column phase.

Instrumental Method (GC-MS)

System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole).

| Parameter | Setting | Rationale |

| Column | HP-5ms UI (30m x 0.25mm x 0.25µm) | Non-polar phase (5% phenyl) provides ideal separation for silylated FAMEs based on boiling point. |

| Inlet Temp | 280°C | Ensures rapid volatilization of high-boiling C18 derivatives. |

| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analytes. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |

| Oven Program | 100°C (1 min) | Slow ramp (3°C/min) in the elution window (200-300°C) is crucial to resolve the 7-OH isomer from 8-OH or 9-OH isomers. |

| Transfer Line | 280°C | Prevents condensation between GC and MS. |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching. |

| Scan Mode | SIM/Scan | Scan: 50-550 m/z (Qualitative). SIM: m/z 231, 257, 73 (Quantitative). |

Data Analysis & Structural Elucidation

Mass Spectral Interpretation

The identification of Methyl 7-trimethylsilyloxyoctadecanoate relies on the fragmentation of the C-C bonds adjacent to the TMS group (

Parent Molecule:

-

Structure:

-

Molecular Weight (Derivatized):

Da.

Diagnostic Ions (Calculated):

-

-Cleavage A (Ester Side): Cleavage between C7 and C8.

-

Fragment:

-

Mass Calculation:

- (Methoxycarbonylpentyl) = 129 Da

- group = 102 Da

-

Total m/z = 231 (Base Peak or High Abundance)

-

-

-Cleavage B (Hydrocarbon Side): Cleavage between C6 and C7.

-

Fragment:

-

Mass Calculation:

- (Dodecyl) = 155 Da (as alkane chain)

-

Correct fragment is the silylated oxonium ion:

-

Mass: 102 (CH=OTMS) + 155 (C11H23) = 257

-

Refined Calc:

(73) + -

Total m/z = 257

-

-

Rearrangement Ion:

-

m/z 73:

(Generic TMS marker). -

m/z 75:

(Rearrangement).

-

Caption: Diagnostic fragmentation pathway for 7-OH-FAME-TMS. m/z 231 and 257 are the specific identifiers.

Quality Assurance Criteria

-

Retention Time: The 7-OH isomer typically elutes before the 10-OH and 12-OH isomers on a non-polar column due to the position of the bulky TMS group relative to the ester head.

-

SIM Ratio: For confirmation, the ratio of m/z 231 : m/z 257 should be consistent with the reference standard (

20%). -

Linearity:

over the range of 0.5 µg/mL to 50 µg/mL.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Missing Peaks | Moisture in sample/reagents. | TMS reagents hydrolyze instantly with water. Ensure samples are bone-dry (azeotrope with toluene if needed). |

| Peak Tailing | Active sites in liner or column. | Replace inlet liner with a deactivated, wool-packed liner. Trim 10cm from column guard. |

| Extra Peaks (m/z 73 dominant) | Incomplete derivatization. | Increase reaction time to 60 mins or temperature to 70°C. Ensure Pyridine is fresh. |

| Low Sensitivity | Split ratio too high. | Switch to Splitless mode. Check gain factor on MS detector. |

References

-

National Institutes of Health (NIH) - PubChem. Methyl 10-hydroxystearate (Isomer Reference). Available at: [Link]

-

Jeol USA. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis. Available at: [Link]

-

Scion Instruments. Determination of Fatty Acid Methyl Esters in Olive Oil using GC-SQMS. Available at: [Link]

-

ResearchGate. Mass spectrum and fragmentation pattern of hydroxy fatty acid methyl esters. (General Reference for Alpha-Cleavage Mechanisms). Available at: [Link]

Sources

Application Note: High-Fidelity Methylation of 7-Hydroxystearic Acid for Analytical and Synthetic Applications

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

7-hydroxystearic acid is a hydroxylated fatty acid of significant interest in various research fields, from lipidomics to materials science. Its bifunctional nature, containing both a carboxylic acid and a secondary alcohol, presents unique challenges and opportunities for chemical modification. Accurate analytical characterization, typically by gas chromatography-mass spectrometry (GC-MS), and further synthetic derivatization necessitate efficient and selective methylation. This document provides a comprehensive guide to the methylation of 7-hydroxystearic acid, detailing two robust protocols: a selective esterification of the carboxylic acid and an exhaustive methylation of both the acid and hydroxyl functionalities. The underlying chemical principles, procedural details, and critical insights are provided to ensure reproducible and high-yield outcomes for researchers.

Introduction: The Rationale for Methylation

The analysis of fatty acids like 7-hydroxystearic acid via gas chromatography requires derivatization to increase their volatility and reduce peak tailing, which arises from the polar carboxyl group.[1][2] Methylation is the most common derivatization strategy, converting the carboxylic acid to a more volatile methyl ester (a Fatty Acid Methyl Ester, or FAME).[2][3]

However, the presence of the C-7 hydroxyl group in 7-hydroxystearic acid introduces a second potential site for methylation, which can form a methyl ether. The choice of methylation strategy is therefore dictated by the analytical or synthetic goal:

-

Selective Methyl Esterification: For routine GC-MS analysis and quantification of the fatty acid, only the carboxylic acid should be methylated to form methyl 7-hydroxystearate.

-

Exhaustive Methylation: For certain synthetic applications or advanced analytical techniques, both the carboxylic acid and the hydroxyl group may be methylated to yield methyl 7-methoxystearate.

This guide provides validated protocols for both objectives, explaining the causality behind reagent selection and reaction conditions to empower researchers to make informed methodological decisions.

Comparative Analysis of Methylation Strategies

Several methods exist for the methylation of fatty acids, each with distinct advantages and limitations. The choice of method is critical for achieving the desired outcome with 7-hydroxystearic acid.

| Method | Target Functional Group(s) | Key Reagents | Temp. | Typical Time | Yields | Key Considerations & Causality |

| Acid-Catalyzed Esterification | Carboxylic Acid | Methanol (MeOH), H₂SO₄ or HCl[4][5][6] | 60-100°C | 1-4 h | >95% | Mechanism: Fischer-Speier esterification.[7][8] The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by methanol.[5][9] Pros: Highly effective for free fatty acids, uses common lab reagents.[4] Cons: Elevated temperatures can promote side reactions. In bifunctional molecules like 7-HSA, there is a risk of intermolecular esterification (polymerization) if conditions are too harsh or reaction times too long.[10] |

| (Trimethylsilyl)diazomethane (TMSD) | Carboxylic Acid | TMSD, MeOH/Toluene | Room Temp. | 15-60 min | >98% | Mechanism: Rapid, acid-catalyzed methylation. The carboxylic acid protonates TMSD, which then acts as a potent methylating agent. Pros: Extremely fast and efficient under mild conditions, minimizing side reactions.[11] A safer alternative to the highly explosive diazomethane.[12][13] Cons: TMSD is a potent toxin and suspected carcinogen requiring handling in a fume hood with appropriate PPE.[12][14][15] |

| Williamson Ether Synthesis | Hydroxyl Group | Strong Base (e.g., NaH), Methyl Iodide (CH₃I) | 0°C to RT | 2-12 h | >90% | Mechanism: The strong base deprotonates the alcohol to form a highly nucleophilic alkoxide, which then displaces the iodide from CH₃I in an SN2 reaction. Pros: A classic and reliable method for ether formation. Cons: Requires strictly anhydrous conditions as NaH reacts violently with water. CH₃I is a toxic and regulated chemical. This method will not methylate the carboxylic acid. |

Protocol 1: Selective Synthesis of Methyl 7-Hydroxystearate via Acid-Catalyzed Esterification

This protocol details the selective methylation of the carboxylic acid moiety using methanolic HCl. This method is robust, cost-effective, and ideal for preparing samples for GC-MS analysis.

Principle

This procedure follows the Fischer-Speier esterification mechanism, where a strong acid catalyst (HCl) facilitates the reaction between the carboxylic acid and an excess of alcohol (methanol) to drive the equilibrium towards the methyl ester product.[7][9]

Materials and Reagents

-

7-hydroxystearic acid

-

Methanol (Anhydrous, ≥99.8%)

-

Acetyl Chloride (or Concentrated HCl)

-

Hexane (HPLC Grade)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction vial (5-10 mL) with PTFE-lined cap

-

Heating block or water bath

-

Vortex mixer

-

Rotary evaporator

Safety Precautions

-

Acetyl Chloride/HCl: Corrosive and toxic. Handle only in a chemical fume hood. Adding acetyl chloride to methanol is highly exothermic and generates HCl gas. Add slowly and with cooling.

-

Hexane/Methanol: Flammable liquids. Work away from ignition sources.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Detailed Step-by-Step Procedure

-

Preparation of 5% HCl in Methanol: In a fume hood, slowly add 0.5 mL of acetyl chloride dropwise to 9.5 mL of cold (ice bath) anhydrous methanol in a clean, dry glass bottle. Swirl gently. Loosely cap the bottle for 5 minutes to allow gas to vent, then seal tightly. This reagent is stable for several weeks when stored at 4°C. Alternatively, use a commercially available HCl/Methanol solution.

-

Reaction Setup: Weigh approximately 10 mg of 7-hydroxystearic acid into a reaction vial.

-

Add 2 mL of the 5% HCl in methanol solution to the vial.

-

Seal the vial tightly with the PTFE-lined cap.

-

Incubation: Place the vial in a heating block or water bath set to 85°C for 2 hours.[3] Periodically vortex the mixture to ensure homogeneity, especially at the beginning.

-

Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.

-

Extraction: Add 1 mL of deionized water and 2 mL of hexane to the vial.

-

Cap the vial and vortex vigorously for 1 minute to extract the fatty acid methyl ester into the hexane (upper) layer.

-

Allow the layers to fully separate. If an emulsion forms, brief centrifugation can aid separation.

-

Isolation: Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette.

-

Washing: Wash the collected hexane layer with 1 mL of saturated NaHCO₃ solution to neutralize any remaining acid, followed by 1 mL of brine to remove residual water.

-

Drying: Dry the final hexane extract over a small amount of anhydrous Na₂SO₄.

-

Final Sample: Filter or carefully decant the dried hexane solution into a new vial. The sample containing methyl 7-hydroxystearate is now ready for analysis (e.g., by GC-MS) or can be concentrated under a gentle stream of nitrogen or by rotary evaporation for further use.

Visualization of Protocol 1 Workflow

Caption: Workflow for selective acid-catalyzed esterification.

Protocol 2: Exhaustive Methylation to Synthesize Methyl 7-Methoxystearate

This two-step protocol is designed for synthetic purposes where both functional groups must be methylated. It involves an initial esterification followed by a Williamson ether synthesis to methylate the hydroxyl group.

Principle

The strategy is to first protect the more reactive carboxylic acid as a methyl ester under conditions that leave the alcohol untouched (Protocol 1). Subsequently, the secondary alcohol is converted to a methyl ether using a strong base and an electrophilic methyl source (methyl iodide).

Materials and Reagents

-

Methyl 7-hydroxystearate (product from Protocol 1)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Methyl Iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Diethyl Ether

-

Standard workup reagents (water, brine, Na₂SO₄)

-

Silica gel for column chromatography

Safety Precautions

-

Sodium Hydride (NaH): Extremely flammable and water-reactive. It can ignite in air, especially when finely divided. Handle only under an inert atmosphere (e.g., nitrogen or argon). Quench excess NaH carefully with isopropanol followed by methanol and then water, always with cooling.

-

Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a chemical fume hood with appropriate gloves.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or from a sealed bottle.

Detailed Step-by-Step Procedure

Step A: Esterification

-

Follow Protocol 1 exactly as described above to convert 7-hydroxystearic acid to methyl 7-hydroxystearate. Ensure the final product is free of residual acid and water.

Step B: Ether Formation

-

Reaction Setup: In a fume hood, place the dried methyl 7-hydroxystearate (e.g., from ~100 mg of starting acid) into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolve the ester in 10 mL of anhydrous THF.

-

Cool the flask in an ice bath (0°C).

-

Deprotonation: While stirring under a nitrogen atmosphere, carefully add sodium hydride (1.5 equivalents, relative to the ester) in small portions. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Methylation: Add methyl iodide (1.5 equivalents) dropwise via syringe.

-

Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours, or until TLC/GC-MS analysis indicates the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by cooling it back to 0°C and slowly adding 5 mL of saturated NH₄Cl solution dropwise to neutralize excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with 20 mL of diethyl ether and 10 mL of water.

-

Washing: Separate the layers and wash the organic phase sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 7-methoxystearate.

Visualization of Protocol 2 Workflow

Caption: Two-step workflow for exhaustive methylation.

Troubleshooting and Expert Insights

-

Incomplete Esterification (Protocol 1): If GC analysis shows significant remaining free acid, the reaction may not have gone to completion.

-

Cause: Insufficient catalyst, presence of water, or too short a reaction time.

-

Solution: Ensure anhydrous reagents are used. The reaction time can be extended to 4 hours.

-

-

Low Yield in Ether Synthesis (Protocol 2):

-

Cause: The most common cause is moisture in the reagents or glassware, which will consume the sodium hydride.

-

Solution: Flame-dry all glassware before use. Use freshly opened or distilled anhydrous solvents. Ensure the starting methyl 7-hydroxystearate is completely dry.

-

-

Side Product Formation: Under overly harsh acidic conditions (e.g., concentrated H₂SO₄ at high temperatures for extended periods), intermolecular esterification can occur, leading to the formation of dimers or oligomers of 7-hydroxystearic acid. The described methanolic HCl method is mild enough to largely prevent this.[10]

Conclusion